molecular formula C23H24N6O3 B12248704 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B12248704
M. Wt: 432.5 g/mol
InChI Key: KBLHQZIAINPSRJ-UHFFFAOYSA-N
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Description

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methyl-6-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C23H24N6O3/c1-27(17-13-28(14-17)20-11-15-7-6-10-18(15)24-25-20)23(31)22-19(32-2)12-21(30)29(26-22)16-8-4-3-5-9-16/h3-5,8-9,11-12,17H,6-7,10,13-14H2,1-2H3

InChI Key

KBLHQZIAINPSRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=NN=C3CCCC3=C2)C(=O)C4=NN(C(=O)C=C4OC)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[c]pyridazine core, followed by the introduction of the azetidin-3-yl group. Subsequent steps include the addition of the methoxy, methyl, and phenyl groups, and the formation of the dihydropyridazine-3-carboxamide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide
  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-[(1H-imidazol-1-yl)methyl]-N-methylbenzamide

Uniqueness

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features

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